molecular formula C36H28N6O10 B1231498 Glunicate CAS No. 80763-86-6

Glunicate

Cat. No.: B1231498
CAS No.: 80763-86-6
M. Wt: 704.6 g/mol
InChI Key: ZLNMZWDQJJAEAM-QPBDZWBWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for glunicate involves the reaction of D-(+)-glucosamine hydrochloride with six equivalents of 3-pyridinylcarbonyl chloride in hot pyridine. This reaction yields a mixture of alpha and beta-penta-substituted D-(+)-glucosamines and lower substituted D-(+)-glucosamines, from which this compound is isolated by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The reaction conditions, such as temperature and reagent concentrations, would need to be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glunicate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the substitution reaction is this compound itself, which is isolated by crystallization .

Mechanism of Action

The mechanism by which glunicate exerts its effects involves its interaction with molecular targets and pathways related to lipid metabolism. In studies on rats, this compound has been shown to reduce plasma triglycerides and cholesterol levels in a dose-dependent manner . The exact molecular targets and pathways involved are still under investigation, but it is likely that this compound influences enzymes and receptors involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Glucosamine: A precursor to glunicate, glucosamine is widely used in the treatment of osteoarthritis.

    Nicotinic Acid: Another compound with hypolipidaemic activity, nicotinic acid is used to lower cholesterol levels.

Uniqueness of this compound

This compound is unique in its structure as an n-acyl-alpha-hexosamine derivative, which combines the properties of glucosamine and nicotinic acid. This unique structure allows it to exert hypolipidaemic effects while potentially offering additional benefits related to its carbohydrate moiety .

Properties

CAS No.

80763-86-6

Molecular Formula

C36H28N6O10

Molecular Weight

704.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)/t27-,28-,29-,30-,36+/m1/s1

InChI Key

ZLNMZWDQJJAEAM-QPBDZWBWSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

SMILES

C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6

Synonyms

2-(3-pyridinecarbonylamino)-2-deoxyglucose tetra-3-pyridinecarboxylate
glunicate
LG 13979
LG-13979

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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